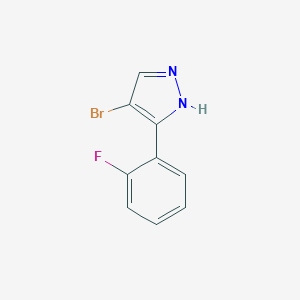

4-bromo-5-(2-fluorophenyl)-1H-pyrazole

Vue d'ensemble

Description

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Pyrazole oxides.

Reduction: Dehalogenated pyrazole derivatives.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Activities

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to 4-bromo-5-(2-fluorophenyl)-1H-pyrazole have been evaluated for their efficacy against inflammatory conditions. A study highlighted the synthesis of several pyrazole derivatives, which showed promising anti-inflammatory activity comparable to standard drugs like diclofenac sodium .

Case Study:

- Compound: 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes

- Findings: Some derivatives exhibited higher anti-inflammatory activity than diclofenac sodium, indicating their potential as new therapeutic agents .

Anticancer Activity

Pyrazoles have been recognized for their anticancer properties, particularly as inhibitors of various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, making it a candidate for further development in cancer therapy.

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 10.5 | |

| 4-Bromo-3-(2-chloro-benzoylamino)-1H-pyrazole | A549 (Lung) | 8.3 |

Antifungal Properties

The compound has shown antifungal activity against various pathogens affecting crops. Research indicates that pyrazole derivatives can inhibit fungal growth, making them useful in agricultural formulations.

Case Study:

- Study: Synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole

- Findings: This compound demonstrated significant antifungal activity against Fusarium species, suggesting its potential as a fungicide .

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes). The incorporation of halogenated phenyl groups enhances the electronic characteristics of these compounds.

Data Table: Electronic Properties of Pyrazole Derivatives

| Compound Name | Mobility (cm²/Vs) | Application |

|---|---|---|

| This compound | 0.05 | OLEDs |

| 5-(trifluoromethyl)-1H-pyrazole | 0.07 | Photovoltaics |

Mécanisme D'action

The mechanism of action of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-fluorophenol

- 2-Bromo-4-fluorophenol

- 4-Bromo-2-fluorobenzaldehyde

Uniqueness

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring with both bromine and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

4-Bromo-5-(2-fluorophenyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 241.06 g/mol. The compound features a pyrazole ring, which consists of five members including two nitrogen atoms, with a bromine atom at the 4-position and a 2-fluorophenyl group at the 5-position. This unique structure contributes to its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound, including:

- Multicomponent Reactions : This method allows for the simultaneous formation of multiple bonds, enhancing efficiency.

- Cross-Coupling Reactions : These reactions facilitate the formation of carbon-carbon bonds, crucial for constructing complex pyrazole derivatives.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against various Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary investigations suggest potential anticancer activity . The compound's structure allows it to interact with specific cellular pathways involved in cancer proliferation. For instance, pyrazole derivatives have been linked to inhibition of tumor growth in various cancer cell lines .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that modifications in the structure can enhance its efficacy against inflammation .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Binding Affinity : The presence of bromine and fluorine atoms enhances binding affinity to enzymes and receptors, influencing the compound’s selectivity and potency.

- Inhibition of Enzymatic Activity : For example, inhibition of COX enzymes can lead to reduced prostaglandin synthesis, thereby mitigating inflammation .

Case Studies and Research Findings

A summary of notable studies on the biological activities of this compound is presented in the table below:

Propriétés

IUPAC Name |

4-bromo-5-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXFOPVDJITVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621821 | |

| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-37-7 | |

| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.